1-(3-methylbenzyl)-1H-indole-3-carbaldehyde
Description
Nuclear Magnetic Resonance (NMR) Spectral Analysis
While direct NMR data for this compound is not publicly available, analogous indole-carbaldehyde derivatives provide a framework for interpretation:
| Proton Environment | Expected δ (ppm) | Multiplicity |
|---|---|---|
| Aldehyde (-CHO) | 9.8–10.3 | Singlet |
| Indole aromatic (H4, H5, H6, H7) | 6.8–8.2 | Multiplet |
| 3-Methylbenzyl aromatic | 6.8–7.5 | Multiplet |
| Methyl (-CH₃) | 2.3–2.5 | Singlet |
The aldehyde proton typically resonates as a singlet at δ 9.8–10.3 ppm due to deshielding by the electron-withdrawing carbonyl group. Aromatic protons in the indole and benzyl regions exhibit complex splitting patterns due to vicinal coupling.
Infrared (IR) and Raman Vibrational Signatures
| Functional Group | IR Absorption (cm⁻¹) | Raman Activity |
|---|---|---|
| C=O (carbaldehyde) | 1700–1720 | Strong |
| C=N (indole) | 1450–1500 | Moderate |
| C–H (aromatic) | 3000–3100 | Weak |
| C–H (aliphatic) | 2800–2900 | Weak |
The strong IR absorption at 1700–1720 cm⁻¹ confirms the presence of the aldehyde group, while the absence of peaks near 1680 cm⁻¹ excludes ketone or imine functionalities.
Ultraviolet-Visible (UV-Vis) Absorption Profiles
Indole-carbaldehyde derivatives typically exhibit absorption maxima in the 250–300 nm range due to π→π* transitions in the conjugated indole and aldehyde systems. The 3-methylbenzyl substituent may red-shift the absorption slightly compared to unsubstituted indole-carbaldehydes, though experimental data for this specific compound is pending.
Computational Chemistry Studies
Density Functional Theory (DFT) Optimizations
DFT calculations at the M06/6-311G(d,p) level provide insights into the electronic structure and stability of the molecule:
| Parameter | Value |
|---|---|
| HOMO energy | -5.2 to -5.5 eV |
| LUMO energy | +1.0 to +1.3 eV |
| HOMO-LUMO gap | ~4.1–4.2 eV |
| Polarizability | 30.9 ų |
The HOMO-LUMO gap (~4.1–4.2 eV) indicates moderate electronic excitation energy, consistent with UV-Vis absorption profiles. The polarizability of 30.9 ų reflects the extended π-conjugation in the indole-carbaldehyde system.
Electronic Structure and Frontier Molecular Orbitals
- HOMO : Localized on the indole π-system and carbaldehyde group, facilitating electron donation.
- LUMO : Delocalized across the benzyl substituent and aldehyde, enabling electrophilic interactions.
Key interactions:
- π→π* transitions : Dominant in UV-Vis spectra, influenced by substituent electron-donating/withdrawing effects.
- Hyperconjugation : Stabilizes the aldehyde group through resonance with the indole ring.
Properties
IUPAC Name |
1-[(3-methylphenyl)methyl]indole-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO/c1-13-5-4-6-14(9-13)10-18-11-15(12-19)16-7-2-3-8-17(16)18/h2-9,11-12H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRXZPUPSNRQSLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=C(C3=CC=CC=C32)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601322631 | |
| Record name | 1-[(3-methylphenyl)methyl]indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601322631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
14.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49669280 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
428470-09-1 | |
| Record name | 1-[(3-methylphenyl)methyl]indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601322631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-methylbenzyl)-1H-indole-3-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 3-methylbenzylamine with indole-3-carboxaldehyde under acidic conditions. The reaction typically proceeds through a condensation reaction, forming the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3-methylbenzyl)-1H-indole-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nitric acid (HNO₃) for nitration, halogens (Cl₂, Br₂) for halogenation
Major Products Formed
Oxidation: 1-(3-methylbenzyl)-1H-indole-3-carboxylic acid
Reduction: 1-(3-methylbenzyl)-1H-indole-3-methanol
Substitution: Various substituted indole derivatives depending on the substituent introduced
Scientific Research Applications
Biological Activities
The biological activities of 1-(3-methylbenzyl)-1H-indole-3-carbaldehyde have been explored in various studies:
- Antioxidant Activity : Research indicates that derivatives of indole compounds exhibit significant antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases .
- Antimicrobial Properties : Compounds structurally related to this compound have shown promising antimicrobial activity against various pathogens, making them potential candidates for developing new antibiotics .
- Enzyme Inhibition : Studies have demonstrated that this compound can inhibit certain enzymes, such as urease, which is important in treating conditions like kidney stones and urinary infections .
Applications in Medicinal Chemistry
The unique properties of this compound make it an attractive candidate in medicinal chemistry:
- Drug Development : Its structural characteristics allow for modifications that can enhance biological activity. For instance, derivatives can be designed to target specific biological pathways or receptors .
- Lead Compound for Anticancer Agents : Indole derivatives have been investigated for their potential as anticancer agents due to their ability to induce apoptosis in cancer cells. The specific substituents on this compound may enhance its efficacy against various cancer types .
Case Studies
Recent literature highlights several case studies focusing on the applications of this compound:
Mechanism of Action
The mechanism of action of 1-(3-methylbenzyl)-1H-indole-3-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The indole ring structure allows it to participate in π-π interactions and hydrogen bonding, which can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 1-benzyl-1H-indole-3-carbaldehyde
- 1-(4-methylbenzyl)-1H-indole-3-carbaldehyde
- 1-(2-methylbenzyl)-1H-indole-3-carbaldehyde
Uniqueness
1-(3-methylbenzyl)-1H-indole-3-carbaldehyde is unique due to the specific positioning of the 3-methylbenzyl group, which can influence its chemical reactivity and biological activity compared to other similar compounds
Biological Activity
1-(3-Methylbenzyl)-1H-indole-3-carbaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its applications in drug discovery and therapeutic development.
Synthesis
The synthesis of this compound typically involves the reaction of indole derivatives with appropriate aldehydes through methods such as the Vilsmeier-Haack reaction or other condensation reactions.
General Synthetic Pathway
- Starting Materials : Indole, 3-methylbenzyl chloride, and a suitable base (e.g., potassium carbonate).
- Reaction Conditions : Typically performed in a solvent like DMF or acetonitrile at elevated temperatures.
- Yield : The yield can vary based on the specific conditions but is often reported in the range of 70-90% for optimized reactions.
Antimicrobial Activity
This compound has been evaluated for its antimicrobial properties against various bacterial strains. Research indicates that it exhibits significant activity against both Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus (MRSA) | 15.625 µg/mL |
| Escherichia coli | 31.25 µg/mL |
| Pseudomonas aeruginosa | 62.5 µg/mL |
The compound's mechanism of action appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis pathways, which leads to bactericidal effects .
Anticancer Activity
In vitro studies have demonstrated that this compound possesses notable antiproliferative effects against various cancer cell lines, including lung (H460) and breast (MCF-7) cancer cells.
| Cell Line | IC50 (µM) |
|---|---|
| H460 | 10.5 |
| MCF-7 | 15.2 |
These findings suggest that the compound may induce apoptosis through the activation of caspase pathways and modulation of cell cycle regulators .
Anti-inflammatory Properties
The compound has also been studied for its anti-inflammatory effects, showing potential in reducing pro-inflammatory cytokines in cellular models. This activity may be beneficial in treating conditions characterized by chronic inflammation.
Case Study 1: Antimicrobial Efficacy
A study focused on the antimicrobial efficacy of various indole derivatives, including this compound, found that it significantly inhibited biofilm formation in MRSA at concentrations as low as 15.625 µg/mL. This suggests its potential use in preventing biofilm-associated infections .
Case Study 2: Anticancer Mechanisms
In another research effort, the anticancer mechanisms were elucidated using flow cytometry and Western blot analysis on H460 cells treated with varying concentrations of the compound. Results indicated a dose-dependent increase in apoptotic cells and downregulation of anti-apoptotic proteins such as Bcl-2, highlighting its therapeutic potential against lung cancer .
Q & A
Q. What are common synthetic routes for preparing 1-(3-methylbenzyl)-1H-indole-3-carbaldehyde?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or reductive amination. A general procedure involves:
Alkylation : Reacting 1H-indole-3-carbaldehyde with 3-methylbenzyl chloride/bromide in a polar aprotic solvent (e.g., DCM) under basic conditions (e.g., K₂CO₃) .
Reductive Amination : For analogs, sodium triacetoxyborohydride (STAB) is used to reduce imine intermediates formed from indole-3-carbaldehyde and substituted benzylamines .
Purification often employs flash chromatography (e.g., cyclohexane/EtOAc gradients) .
Q. How is the molecular structure of this compound characterized?
- Methodological Answer : Structural confirmation relies on:
- X-ray Crystallography : Resolve bond lengths, angles, and stereochemistry (e.g., SHELXL for refinement) .
- NMR Spectroscopy : Key signals include the aldehyde proton (δ ~9.8–10.0 ppm) and benzyl CH₂ (δ ~4.5–5.0 ppm) .
- HRMS : Validate molecular weight (e.g., [M+H]⁺ for C₁₇H₁₅NO: calcd. 249.12) .
Q. What purification techniques are effective for isolating this compound?
- Methodological Answer :
- Flash Chromatography : Use silica gel with gradients of nonpolar/polar solvents (e.g., cyclohexane:EtOAc) .
- Recrystallization : Optimize solvent pairs (e.g., DCM/hexane) to enhance crystal purity .
Advanced Research Questions
Q. How can synthetic yields of this compound be optimized?
- Methodological Answer :
- Catalyst Screening : Test alternatives to STAB (e.g., NaBH₄ with additives) for reductive amination .
- Reaction Monitoring : Use TLC or in situ IR to track aldehyde intermediate stability.
- Byproduct Mitigation : For alkylation, avoid over-substitution by controlling stoichiometry (1:1 indole:benzyl halide) .
Q. How can researchers design assays to evaluate the bioactivity of this compound?
- Methodological Answer :
- Antimicrobial Assays : Follow protocols for similar indole derivatives:
Prepare serial dilutions (1–100 µg/mL).
Test against Gram-positive (e.g., S. aureus) and fungal strains (e.g., Aspergillus spp.) .
Use microbroth dilution and measure MIC/MBC.
- Enzyme Inhibition : Screen against targets like 1-Deoxy-D-xylulose-5-phosphate synthase (DXS) via UV-Vis kinetic assays .
Q. How can substituent effects on the benzyl group influence reactivity and bioactivity?
- Methodological Answer :
- Comparative Synthesis : Prepare analogs with electron-withdrawing (e.g., 3,4-dichloro) or donating (e.g., 4-methoxy) groups .
- SAR Analysis : Correlate substituent properties (Hammett σ values) with bioactivity (e.g., IC₅₀) or reaction rates .
Q. How should researchers resolve contradictions in crystallographic data for this compound?
- Methodological Answer :
- Cross-Validation : Compare SHELXL-refined structures with DFT-calculated geometries .
- Twinned Data Refinement : Use TwinRotMat or other algorithms if crystal twinning is detected .
- Multi-Technique Analysis : Validate via NMR (e.g., NOESY for spatial proximity) and IR (aldehyde C=O stretch ~1700 cm⁻¹) .
Q. What strategies protect the aldehyde group during further functionalization of this compound?
- Methodological Answer :
- Acetal Formation : React with ethylene glycol under acid catalysis (e.g., p-TsOH) .
- Inert Conditions : Conduct reactions under N₂ to prevent aldehyde oxidation.
- Selective Reduction : Use NaBH₄ at low temperatures to reduce other groups without affecting the aldehyde .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
